ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Chemical procurement Identity verification Regioisomer discrimination

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 34951-59-2) is a bicyclic heterocyclic compound belonging to the dihydropyrrolizine class (molecular formula C₁₀H₁₃NO₂, MW 179.22 g/mol). This compound exists under dual nomenclature—formally 6,7-dihydro-5H-pyrrolizine-1-carboxylic acid ethyl ester under IUPAC conventions and 2,3-dihydro-1H-pyrrolizine-7-carboxylate under alternative numbering—which creates a critical identity-verification requirement during procurement.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 34951-59-2
Cat. No. B3051597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
CAS34951-59-2
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2C=C1
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h5,7H,2-4,6H2,1H3
InChIKeyQNFBJKVNVWKMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 34951-59-2): Heterocyclic Building Block Procurement Guide


Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 34951-59-2) is a bicyclic heterocyclic compound belonging to the dihydropyrrolizine class (molecular formula C₁₀H₁₃NO₂, MW 179.22 g/mol) . This compound exists under dual nomenclature—formally 6,7-dihydro-5H-pyrrolizine-1-carboxylic acid ethyl ester under IUPAC conventions and 2,3-dihydro-1H-pyrrolizine-7-carboxylate under alternative numbering—which creates a critical identity-verification requirement during procurement . It serves as an unsubstituted core scaffold for synthesizing pharmacologically active pyrrolizine derivatives including ketorolac and licofelone analogs, and is classified as a research-use-only intermediate (not for direct human application) .

Why Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Cannot Be Replaced by Generic Pyrrolizine Analogs


The dihydropyrrolizine scaffold exhibits pronounced regiospecific structure–activity relationships: the position of the carboxylate ester on the bicyclic nucleus fundamentally alters downstream synthetic accessibility and biological target engagement. Substitution at the 7-position (vs. 5- or 1-position) dictates the electronic character of the pyrrole ring and modulates COX-1/COX-2 selectivity in bioactive derivatives [1]. Furthermore, nomenclature ambiguity between the '7-carboxylate' and '1-carboxylate' numbering conventions means that a purchaser intending to acquire CAS 34951-59-2 could inadvertently receive the positional isomer (CAS 85801-37-2, ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate) if identity is not stringently verified—both share the identical molecular formula C₁₀H₁₃NO₂ but differ in substitution position . The Gilead Sciences patent explicitly demonstrates that regioisomeric pyrrolizine-7-carboxamides possess improved kinetic solubility compared to their 5-carboxamide counterparts, underscoring that position matters for physical properties [2].

Quantitative Differentiation Evidence for Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 34951-59-2)


Nomenclatural Identity Verification: CAS 34951-59-2 vs. CAS 85801-37-2 Positional Isomer Risk

CAS 34951-59-2 (ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate) and CAS 85801-37-2 (ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate) share the identical molecular formula C₁₀H₁₃NO₂, molecular weight 179.22 g/mol, and elemental composition, yet differ in the position of the ethyl carboxylate substituent on the bicyclic core . ChemSrc and Kuujia databases confirm both isomers have identical computed properties: exact mass 179.094628657 g/mol, monoisotopic mass 179.094628657 g/mol, hydrogen bond donor count 0, hydrogen bond acceptor count 3 [1]. Without confirmatory analytical characterization (NMR, IR, or chromatography against an authentic standard), the two regioisomers cannot be distinguished by mass or molecular formula alone. The IUPAC naming for CAS 34951-59-2 is 'ethyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate,' while CAS 85801-37-2 is 'ethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate,' causing potential confusion during cross-referencing .

Chemical procurement Identity verification Regioisomer discrimination

GHS Hazard Classification: Quantitative Skin/Eye/Respiratory Irritation Profile of CAS 34951-59-2

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate (CAS 34951-59-2) carries explicit GHS hazard statements per the Globally Harmonized System (Sixth revised edition): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with its positional isomer CAS 85801-37-2, for which no hazard classification data is available in the public domain, creating a regulatory compliance gap . The hazard profile mandates that procurement and handling of CAS 34951-59-2 requires appropriate personal protective equipment (PPE), ventilation, and spill containment measures, whereas the unclassified isomer presents unknown occupational risk .

Safety assessment Occupational health Hazard communication

Regioisomeric Impact on Kinetic Solubility: 7-Carboxamide vs. 5-Carboxamide Pyrrolizine Derivatives

The Gilead Sciences patent (US 20230148157) discloses that 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamides demonstrate improved kinetic solubility compared to their regioisomeric counterparts, the 7-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamides [1]. While the patent covers elaborated derivatives rather than the unsubstituted ethyl ester, the structure–property relationship demonstrates that the 7-position carboxamide/ester orientation provides superior solubility characteristics. This regiochemical principle is relevant for researchers designing synthetic routes from the 7-carboxylate scaffold, as the 7-substituted orientation consistently yields more favorable physicochemical profiles in downstream analogs [2].

Drug design Solubility optimization Preclinical development

Synthetic Accessibility: Ethyl Ester as Key Intermediate in Optically Active Pyrrolizidine Base Synthesis

Ethyl (+)-(2R)-2-hydroxy-2,3-dihydro-1H-pyrrolizine-7-carboxylate, a hydroxylated derivative of the target compound, was used as a chiral intermediate for the synthesis of six naturally occurring pyrrolizidine bases including (–)-isoretronecanol, (–)-trachelanthamidine, and (–)-supinidine, achieving optical purity >80% for all products [1]. In contrast, the 7-carboxylic acid analog (CAS 116515-48-1) lacks the ethyl ester protecting group and requires additional synthetic steps for esterification prior to use as a chiral synthon. The ethyl ester provides both carboxyl protection and enhanced lipophilicity, facilitating chromatographic purification and optical resolution compared to the free acid [2].

Asymmetric synthesis Alkaloid synthesis Chiral building block

Vendor-Sourced Purity Specification: ≥97% (Chemscene) vs. ≥95% (CymitQuimica) for CAS 34951-59-2

Two major vendors supplying CAS 34951-59-2 quote distinct minimum purity specifications: ChemScene lists ≥97% purity with room-temperature storage and shipping conditions , while CymitQuimica (Biosynth brand) lists minimum 95% purity at premium pricing (€955/1g, €2,674/5g, €309/100mg) . Leyan (乐研) offers the compound under product number 1206956 at 97% purity . The 2% purity differential between the ≥95% and ≥97% specifications translates to a maximum impurity burden difference of 50 mg per gram—potentially significant for sensitive catalytic reactions or biological assays where unidentified impurities may interfere. No chiral purity or enantiomeric excess specification is provided, consistent with the achiral nature of the unsubstituted scaffold.

Vendor comparison Purity specification Procurement decision

Validated Application Scenarios for Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate Based on Quantitative Evidence


Chiral Pyrrolizidine Alkaloid Total Synthesis Starting Material

Researchers pursuing asymmetric total synthesis of naturally occurring pyrrolizidine bases (e.g., isoretronecanol, trachelanthamidine, supinidine) should procure CAS 34951-59-2 as the core scaffold, because the optically active 2-hydroxy derivative of this specific regioisomer has been demonstrated to yield all six target alkaloids with >80% optical purity [1]. The 7-carboxylate ethyl ester orientation is essential for the stereochemical outcome of the epimerization step; the free acid (CAS 116515-48-1) would require additional esterification, and the 1-carboxylate isomer (CAS 85801-37-2) has no documented use in this validated synthetic pathway [2].

Medicinal Chemistry Library Synthesis Targeting HBV or COX/LOX Dual Inhibition

Medicinal chemistry groups designing pyrrolizine-based libraries for antiviral (HBV) or anti-inflammatory (dual COX/5-LOX) targets should select the 7-carboxylate scaffold based on the Gilead Sciences patent disclosure that 7-substituted pyrrolizine carboxamides exhibit improved kinetic solubility over the corresponding 5-substituted isomers [3]. Starting from CAS 34951-59-2 ensures that the final elaborated products inherit the favorable solubility characteristics associated with the 7-position orientation, as corroborated by independent SAR studies on 6,7-diaryl-2,3-dihydropyrrolizine COX-1/COX-2/5-LOX inhibitors [4].

High-Purity Intermediate for Multi-Step Synthetic Sequences Requiring Impurity Control

For multi-step syntheses where intermediate purity directly impacts final product yield and purity, procurement of CAS 34951-59-2 at ≥97% purity (ChemScene or Leyan) is recommended over the ≥95% grade (CymitQuimica/Biosynth) . The 2% purity differential reduces the maximum initial impurity burden by 40% (50 mg less impurity per gram of starting material), which is critical when downstream reactions amplify impurities or when the final product must meet stringent pharmaceutical intermediate purity specifications . Additionally, the GHS-classified hazard profile requires appropriate PPE and ventilation controls during handling .

Pharmacological Tool Compound Synthesis: Ketorolac and Licofelone Analog Development

The 2,3-dihydro-1H-pyrrolizine-7-carboxylate scaffold is the direct structural precursor to the core nucleus found in clinically approved NSAIDs (ketorolac: 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) and investigational dual 5-LOX/COX inhibitors (licofelone) [5]. Researchers synthesizing novel analogs of these agents should procure CAS 34951-59-2 rather than alternative dihydropyrrolizine esters because the 7-carboxylate position provides the correct electronic and steric environment for introducing substituents at the 5- and 6-positions, which are critical pharmacophoric points in these drug classes. The E-2-pyrrolizin-5-yl acrylic acid series, derived from the 7-carboxylate scaffold, has demonstrated potent dual or selective COX/5-LOX inhibition [6].

Quote Request

Request a Quote for ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.